REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][NH2:9])[CH:5]=[CH:6][CH:7]=1.Cl.[C:11]1(NN)[CH:16]=CC=[CH:13][CH:12]=1>>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:16]=[CH:11][C:12]([CH3:13])=[N:9]2)[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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ClC=1C=C(C=CC1)NN
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NN
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared by the same methodology
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Name
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Type
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product
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Smiles
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ClC=1C=C(C=CC1)N1N=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |